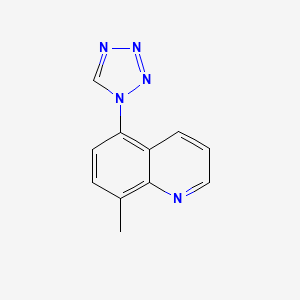

8-methyl-5-(1H-tetrazol-1-yl)quinoline

Description

Evolution of Quinoline-Tetrazole Chemistry

The chemistry of quinoline-tetrazole hybrids has evolved significantly, driven by the quest for novel therapeutic agents. sigmaaldrich.comsigmaaldrich.com Early research often focused on the synthesis of tetrazolo[1,5-a]quinolines, which are conveniently prepared from the reaction of 2-chloroquinolines with sodium azide (B81097). beilstein-journals.org This reaction proceeds via an intramolecular cyclization of an intermediate azidoquinoline.

More recent synthetic strategies have expanded to include multicomponent reactions, microwave-assisted synthesis, and the use of ultrasound, allowing for the creation of diverse libraries of quinoline-tetrazole derivatives. sigmaaldrich.com These advancements have largely concentrated on variations at different positions of the quinoline (B57606) ring and the tetrazole moiety, but the specific linkage and substitution pattern of 8-methyl-5-(1H-tetrazol-1-yl)quinoline appears to have been overlooked.

Significance of the Quinoline-Tetrazole Scaffold in Contemporary Chemical Research

The quinoline ring is a fundamental structural unit in numerous natural products and synthetic compounds with a wide array of biological activities, including antimalarial, antibacterial, and anticancer properties. sigmaaldrich.comjazanu.edu.sa The tetrazole ring, a five-membered heterocycle containing four nitrogen atoms, is recognized as a bioisostere of the carboxylic acid group. sigmaaldrich.com This substitution can enhance a molecule's metabolic stability, lipophilicity, and ability to bind to biological targets. sigmaaldrich.com

The fusion of these two scaffolds has led to the development of compounds with a broad spectrum of pharmacological activities. sigmaaldrich.com Research has shown that quinoline-tetrazole derivatives possess anti-inflammatory, antibacterial, antifungal, and antiviral properties. sigmaaldrich.comtcichemicals.comrsc.orgnih.gov This proven track record of the quinoline-tetrazole scaffold underscores the potential significance of exploring novel, under-researched derivatives like This compound .

Research Gaps and Opportunities Pertaining to this compound

The most prominent research gap is the near-complete absence of published data on This compound . This presents a significant opportunity for original research in several key areas:

Synthesis: There is a clear need to develop and optimize a synthetic route to This compound . A potential starting point could be the synthesis of 5-amino-8-methylquinoline, followed by diazotization and reaction with an azide source to form the tetrazole ring. The exploration of modern synthetic methodologies, such as click chemistry or multicomponent reactions, could also yield efficient pathways. mdpi.org

Characterization: Once synthesized, the compound would require full spectroscopic characterization (NMR, IR, Mass Spectrometry) to confirm its structure. This fundamental data is currently unavailable.

Biological Evaluation: Given the established biological activities of the broader quinoline-tetrazole class, This compound represents a promising candidate for a range of biological screenings. Table 1 outlines potential areas for investigation based on the known activities of related compounds.

| Potential Research Area | Rationale Based on Related Compounds |

| Anticancer Activity | Numerous quinoline and tetrazole derivatives have demonstrated cytotoxic effects against various cancer cell lines. sigmaaldrich.comjazanu.edu.sa |

| Antibacterial Activity | The quinoline scaffold is central to many antibacterial agents, and tetrazole moieties can enhance this activity. sigmaaldrich.comtcichemicals.com |

| Antiviral Activity | Certain quinoline-tetrazole hybrids have shown promise as antiviral agents. rsc.org |

| Anti-inflammatory Activity | The anti-inflammatory potential of tetrazolo[1,5-a]quinolines is well-documented. nih.gov |

Structure-Activity Relationship (SAR) Studies: The synthesis and study of This compound would provide a crucial data point for understanding the SAR of the quinoline-tetrazole scaffold. By comparing its activity to other isomers and derivatives, researchers could gain valuable insights into how the position of the methyl group and the point of attachment of the tetrazole ring influence biological activity.

Structure

3D Structure

Properties

IUPAC Name |

8-methyl-5-(tetrazol-1-yl)quinoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N5/c1-8-4-5-10(16-7-13-14-15-16)9-3-2-6-12-11(8)9/h2-7H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWWWGIFATZSGSC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(C=C1)N3C=NN=N3)C=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 8 Methyl 5 1h Tetrazol 1 Yl Quinoline and Its Derivatives

Strategic Approaches to the Quinoline (B57606) Core Formation

The quinoline scaffold is a cornerstone in medicinal and materials chemistry. smolecule.com Its synthesis has been the subject of extensive research, leading to a variety of robust methods for its construction.

A number of classical named reactions provide reliable access to the quinoline ring system. These methods typically involve the condensation and cyclization of anilines with carbonyl compounds or their equivalents.

Skraup Synthesis : This is one of the oldest and most well-known methods for quinoline synthesis. wikipedia.org It involves the reaction of an aniline (B41778) with glycerol (B35011), sulfuric acid, and an oxidizing agent (such as nitrobenzene). iipseries.org The reaction proceeds via the dehydration of glycerol to acrolein, which then undergoes a Michael addition with the aniline, followed by cyclization and oxidation to form the quinoline ring. iipseries.orgresearchgate.net For the synthesis of the 8-methylquinoline (B175542) core, 2-methylaniline (o-toluidine) serves as the starting material. smolecule.com The reaction is known for its often vigorous nature, which can be moderated by the addition of ferrous sulfate. wikipedia.org

Friedländer Synthesis : This method offers a more direct route by condensing a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group (e.g., another ketone or aldehyde). wikipedia.orgjk-sci.com The reaction can be catalyzed by either acids or bases and is highly versatile for producing polysubstituted quinolines. organic-chemistry.orgnih.gov A key advantage is the unambiguous positioning of substituents based on the starting materials. However, the availability of the required 2-aminocarbonyl compounds can be a limitation. researchgate.net

Pfitzinger Reaction : A variation of the Friedländer synthesis, the Pfitzinger reaction uses isatin (B1672199) (or its derivatives) and a carbonyl compound under basic conditions to produce quinoline-4-carboxylic acids. iipseries.org The carboxylic acid group can later be removed via pyrolysis.

Combes Synthesis : This reaction involves the acid-catalyzed cyclization of β-amino enones, which are themselves formed from the condensation of an arylamine with a 1,3-dicarbonyl compound. researchgate.net

Knorr and Conrad-Limpach Syntheses : These related methods involve the reaction of anilines with β-ketoesters. The reaction conditions determine the product: at lower temperatures, the Conrad-Limpach reaction yields 4-quinolones, while at higher temperatures, the Knorr synthesis produces 2-quinolones. iipseries.orgresearchgate.net

Gould-Jacobs Reaction : This reaction sequence starts with an aniline and an alkoxymethylenemalonic ester. It proceeds through substitution, cyclization via heating, and subsequent saponification and decarboxylation to yield 4-hydroxyquinolines. iipseries.org

Povarov Reaction : This is a powerful aza-Diels-Alder type reaction for synthesizing tetrahydroquinolines, which can then be oxidized to quinolines. It typically involves the [4+2] cycloaddition of an N-arylimine (formed in situ from an aniline and an aldehyde) with an electron-rich alkene. iipseries.org

Table 1: Example of Skraup Reaction Conditions for 8-Methylquinoline Synthesis

| Starting Materials | Reaction Conditions | Yield (%) | Reference |

|---|---|---|---|

| 3-Chloro-2-methylaniline + Glycerol | H₂SO₄, NaI catalyst, 120-140°C, 7 h | 92.1 | smolecule.com |

| 2-Methylaniline + Formaldehyde/Acetaldehyde | Vapor-phase, solid acid catalyst, 350-400°C | 67.8 | smolecule.com |

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that contains portions of all the starting materials. google.com This approach is valued for its atom economy, operational simplicity, and ability to rapidly generate molecular diversity. Several MCRs have been developed for quinoline synthesis, often building upon the principles of classical named reactions like the Povarov or Friedländer syntheses. These one-pot strategies are particularly advantageous for creating libraries of substituted quinolines for screening purposes. google.com

The construction of the quinoline ring is fundamentally a cyclization process. Modern organic synthesis has developed numerous protocols that involve the intramolecular cyclization of appropriately functionalized precursors. These methods often provide greater control over regioselectivity compared to some classical syntheses. Annulation strategies, where a new ring is built onto an existing one, are also prevalent. For instance, a pyridine (B92270) ring can be annulated onto a benzene (B151609) derivative. This can be achieved through various reactions, including radical-promoted cyclizations or transition-metal-catalyzed C-H activation/annulation cascades. mdpi.com

Catalysis plays a pivotal role in modern quinoline synthesis, offering milder reaction conditions, improved yields, and enhanced selectivity.

Transition-Metal Catalysis : Catalysts based on palladium, copper, rhodium, iron, and cobalt have been extensively used. researchgate.net These metals can facilitate various transformations, including C-H activation, cross-coupling reactions, and cyclization cascades. For example, rhodium catalysts can mediate the ortho-C–H bond activation of anilines for subsequent annulation. researchgate.net

Metal-Free Catalysis : To address the cost and toxicity concerns associated with some transition metals, metal-free catalytic systems have gained prominence. These include the use of iodine, which can catalyze Friedländer-type annulations, or strong Brønsted acids. organic-chemistry.orgmdpi.com Photocatalysis using organic dyes under visible light has also emerged as a green and powerful tool for promoting cyclization reactions to form quinolines. researchgate.net

Formation of the Tetrazole Ring System

The tetrazole ring is a key functional group in medicinal chemistry, often serving as a bioisosteric replacement for a carboxylic acid group. Its formation is a critical step in the synthesis of the target compound.

The most common and direct method for synthesizing a 5-substituted tetrazole ring is the [3+2] cycloaddition reaction between a nitrile and an azide (B81097) source. nih.govnih.govbeilstein-journals.org This reaction is a prime example of "click chemistry"—a class of reactions known for being modular, high-yielding, and tolerant of a wide range of functional groups. nih.gov

The reaction involves the formal addition of a 1,3-dipolar azide species across the carbon-nitrogen triple bond of a nitrile. To synthesize a quinoline-based tetrazole via this route, a cyanoquinoline precursor, such as 5-cyano-8-methylquinoline, would be required. This precursor would be reacted with an azide, typically sodium azide (NaN₃) or trimethylsilyl (B98337) azide (TMSN₃). mdpi.com

The reaction often requires heating and can be facilitated by various catalysts:

Lewis Acids : Zinc and tin compounds are effective catalysts. For example, dibutyltin (B87310) oxide is used with trimethylsilyl azide to afford excellent yields of the tetrazole product. mdpi.com

Brønsted Acids : Protic acids like ammonium (B1175870) chloride can be used to activate the nitrile, making it more susceptible to nucleophilic attack by the azide anion. nih.gov

It is important to note that the [3+2] cycloaddition of a nitrile with an azide typically forms a C-substituted tetrazole, where the quinoline ring is attached to C5 of the tetrazole. To form the specific isomer 8-methyl-5-(1H-tetrazol-1-yl )quinoline, where the quinoline is attached to a nitrogen atom (N1), a different synthetic strategy is generally required. This usually involves starting with the corresponding amine, 5-amino-8-methylquinoline, and reacting it with reagents such as triethyl orthoformate and sodium azide.

Table 2: Examples of [3+2] Cycloaddition for Tetrazole Synthesis from Nitriles

| Nitrile Substrate | Azide Source | Catalyst/Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| 2-(p-tolyl)quinoline-4-carbonitrile | Trimethylsilyl azide | Dibutyltin oxide, Toluene, Reflux | 92 | mdpi.com |

| Various Aromatic Nitriles | Sodium Azide | Zinc salts, Water | Broadly high | nih.gov |

| Benzonitrile | Sodium Azide | Ammonium chloride, DMF, Heat | Low (22) but clean | nih.gov |

Transformations from Precursor Functionalities (e.g., amides, thioamides, imidoyl chlorides)

The construction of the tetrazole ring from existing functional groups on a precursor molecule is a cornerstone of heterocyclic chemistry. For the synthesis of 1,5-disubstituted tetrazoles, which are structural analogues, various precursor functionalities such as amides, thioamides, and imidoyl chlorides are commonly employed. acs.org

From Amides: The conversion of amides into 1,5-disubstituted tetrazoles is a well-established route. rug.nl A novel method utilizes phosphorazidates, such as diphenyl phosphorazidate (DPPA) or bis(p-nitrophenyl) phosphorazidate, which act as both an activator for the amide oxygen and as the azide source. organic-chemistry.orgresearchgate.net This approach avoids the need for toxic or explosive reagents. organic-chemistry.orgresearchgate.net The reaction mechanism involves the formation of an imidate ester intermediate, which then undergoes phosphate (B84403) elimination and azide attack to form the tetrazole ring. organic-chemistry.org This method is applicable to a wide range of amides, including sterically hindered ones, and can produce tetrazoles in moderate to high yields. organic-chemistry.org For the synthesis of an 8-methyl-5-(1H-tetrazol-1-yl)quinoline analogue, a potential precursor would be an N-(8-methylquinolin-5-yl)amide.

Another approach involves treating secondary amides with reagents like tetrachlorosilane (B154696) and sodium azide in a high-pressure vessel. nih.gov Phosphorus oxychloride (POCl3) in conjunction with sodium azide has also been used to convert secondary amides into 1,5-disubstituted tetrazoles, with reaction conditions optimized to favor either tetrazole or urea (B33335) formation. researchgate.net

From Thioamides: Thioamides serve as effective precursors for tetrazole synthesis. researchgate.net The conversion of a thiopeptide to a 1,5-disubstituted tetrazole peptidomimetic has been achieved through desulfurization using mercury(II) chloride (HgCl2) in the presence of sodium azide and triethylamine. researchgate.net This method highlights the utility of replacing a thioamide with a tetrazole ring, which can act as a cis-amide bond isostere. nih.govresearchgate.net

From Imidoyl Chlorides: Imidoyl chlorides are key intermediates in several tetrazole synthesis pathways starting from amides. rug.nl Amides can be converted to imidoyl chlorides using chlorinating agents, followed by the addition of an azide source (like sodium azide or trimethylsilyl azide) to yield the disubstituted tetrazole. rug.nl This two-step process within a one-pot reaction is a common strategy.

Table 1: Selected Reagent Systems for Tetrazole Synthesis from Precursors

| Precursor | Reagent System | Product Type | Reference |

|---|---|---|---|

| Amide | Diphenyl phosphorazidate (DPPA), Pyridine | 1,5-disubstituted tetrazole | organic-chemistry.org |

| Amide | POCl3, NaN3 | 1,5-disubstituted tetrazole | researchgate.net |

| Amide | SiCl4, NaN3 | 1,5-disubstituted tetrazole | nih.gov |

| Thioamide | HgCl2, NaN3, Triethylamine | 1,5-disubstituted tetrazole | researchgate.net |

| Imidoyl Chloride | TMSN3 or NaN3 | Disubstituted tetrazole | rug.nl |

One-Pot and Tandem Reaction Sequences for Tetrazole Construction

One-pot and tandem (or cascade) reactions offer significant advantages in terms of efficiency, reduced waste, and operational simplicity by combining multiple synthetic steps without isolating intermediates. nih.gov

Multicomponent Reactions (MCRs): The Ugi-azide four-component reaction (UT-4CR) is a powerful tool for generating 1,5-disubstituted tetrazoles from an amine, a carbonyl compound (aldehyde or ketone), an isocyanide, and an azide source (typically hydrazoic acid or trimethylsilyl azide). nih.govacs.orgnih.gov This reaction has been employed in the synthesis of complex molecules, including those with a tetrazolo[1,5-a]quinoline (B14009986) core, demonstrating its applicability to quinoline-based structures. researchgate.netresearchgate.net A strategy for synthesizing alkyne-3-tetrazolyl-tetrazolo[1,5-a]quinolines utilizes a one-pot Ugi-azide/SNAr/ring-chain azido-tautomerization process. researchgate.net

Tandem Cycloaddition/Intramolecular Reactions: A method for synthesizing fused tricyclic tetrazoles has been developed based on a tandem reaction involving a [3+2] cycloaddition between a nitrile and azidotrimethylsilane (B126382) (TMSN3), followed by an intramolecular N-allylation. nih.gov Such tandem strategies, where the initial formation of the tetrazole ring is followed by a subsequent cyclization or functionalization step in the same pot, are highly effective for building complex heterocyclic systems. nih.govnih.gov The development of quinoline-based tetracycles has also been achieved through a tandem three-component reaction, highlighting the utility of this approach for generating structural diversity. scilit.com

Regioselective and Stereoselective Synthesis of this compound Analogues

Regioselectivity: The synthesis of N-substituted tetrazoles presents a challenge of regioselectivity, as the substitution can occur at either the N-1 or N-2 position of the tetrazole ring. The synthesis of this compound specifically requires the quinoline to be attached to the N-1 position.

The reaction of aryldiazonium salts with amidines provides a regioselective route to 2,5-disubstituted tetrazoles. acs.org Conversely, the [3+2] cycloaddition of nitriles and azides is a fundamental and widely used method for forming the tetrazole ring. nih.gov To achieve the N-1 substitution pattern characteristic of the target molecule, one would typically start with 5-amino-8-methylquinoline. The amino group can be converted into an azide, which can then participate in cycloaddition reactions. Alternatively, a formal (3+2) cycloaddition using amides and azides can yield tetrazolium salts under mild conditions. organic-chemistry.org

For the synthesis of tetrazolo[1,5-a]quinolines, which are structural isomers of the target compound, regioselectivity is also a key consideration. For instance, in the reaction of 2,4-dichloro-8-methylquinoline (B1596889) with sodium azide, the reaction conditions (e.g., solvent, acid catalysis) can influence which chlorine atom is displaced and the subsequent cyclization to form the fused tetrazole ring. jazanu.edu.sa

Stereoselectivity: While the parent compound this compound is achiral, the synthesis of its analogues could involve stereocenters. When synthesizing chiral tetrazole derivatives, particularly from chiral amides, it is crucial to assess and control for potential racemization during the reaction. researchgate.net Studies on the conversion of chiral amides to tetrazoles using phosphorazidates have been performed to evaluate the stereochemical integrity of the process. researchgate.net

Synthesis Optimization and Green Chemistry Considerations

Modern synthetic chemistry emphasizes the development of environmentally benign and efficient protocols. This includes the use of alternative energy sources, solvent-free conditions, and recyclable catalysts.

Microwave irradiation has become a popular tool in organic synthesis for its ability to dramatically reduce reaction times, often from hours to minutes, and improve yields. lew.ro

This technology has been successfully applied to the synthesis of various heterocyclic compounds, including tetrazoles and quinolines. lew.ronih.govnih.gov For example, a microwave-accelerated method efficiently converts inactive nitriles into 5-substituted 1H-tetrazoles. organic-chemistry.org The synthesis of tetrazolo[1,5-a]quinolines has been achieved via a one-pot multicomponent reaction under microwave irradiation, affording the products in high yields. researchgate.netchemrestech.com Similarly, the synthesis of polysubstituted imidazo[1,2-a]quinoline and related fused systems has been accomplished through microwave-assisted, three-component domino reactions. nih.gov These protocols often benefit from operational simplicity and minimal environmental impact. nih.gov

Performing reactions without a solvent, or under neat conditions, is a key principle of green chemistry as it reduces volatile organic compound (VOC) emissions and simplifies product purification. Several synthetic procedures for quinoline and tetrazole derivatives have been adapted to solvent-free conditions, often coupled with microwave assistance.

For example, a range of 6-substituted quinazolino[4,3-b]quinazolin-8-ones were prepared by fusing precursors with ortho-esters under solvent-free microwave conditions, resulting in clean reactions, short durations, and high yields. nih.gov The synthesis of 1-substituted tetrazoles has also been achieved under solvent-free conditions using a reusable catalyst, providing good to excellent yields in moderate reaction times. researchgate.net A catalyst-free and solvent-free one-pot process has been reported for the synthesis of fused bis-heterocycles containing a tetrazolo[1,5-a]quinoline framework. researchgate.net

Ionic liquids (ILs) are salts with low melting points that are gaining attention as environmentally benign alternatives to traditional organic solvents due to their low vapor pressure, high thermal stability, and potential for recyclability. researchgate.netmdpi.com They can act as solvents, catalysts, or both.

In the context of tetrazole synthesis, an ionic liquid-supported Cu(II) catalyst has been used for the microwave-assisted synthesis of 5-substituted 1H-tetrazoles. lew.ro This catalyst was described as stable, eco-friendly, and easily separable from the reaction mixture. lew.ro The synthesis of quinazolines has been facilitated by using the ionic liquid 1-ethyl-3-methylimidazolium (B1214524) hexafluorophosphate (B91526) (emimPF6) as a catalyst in a microwave-assisted reaction, demonstrating the utility of ILs in the synthesis of related nitrogen heterocycles. nih.gov

Table 2: Green Chemistry Approaches in Tetrazole and Quinoline Synthesis

| Approach | Method/Reagents | Target/Analogue | Advantages | Reference |

|---|---|---|---|---|

| Microwave-Assisted | Nitriles, NaN3, DMF | 5-substituted 1H-tetrazoles | Accelerated conversion | organic-chemistry.org |

| MCR, Catalyst-free | Tetrazolo[1,5-a]quinolines | Rapid, high yield | researchgate.net | |

| Aldehydes, enaminones, malononitrile | Fused quinolines | Short route, operational simplicity | nih.gov | |

| Solvent-Free | Precursors, Ortho-esters, MWI | Quinazolinones | Clean reaction, high yield | nih.gov |

| Amine, NaN3, Triethyl-ortho-formate | N-substituted tetrazoles | Good yields, reusable catalyst | researchgate.net | |

| GBB reaction/SNAr/tautomerization | Fused tetrazolo[1,5-a]quinolines | Eco-friendly, catalyst-free | researchgate.net | |

| Ionic Liquids | IL-supported Cu(II) catalyst, MWI | 5-substituted 1H-tetrazoles | Recyclable catalyst, eco-friendly | lew.ro |

| emimPF6, ZnCl2, MWI | Quinolines | Catalyst, improved yield | nih.gov |

Synthetic Routes to Specific Functionalized this compound Derivatives

The preparation of specific functionalized derivatives of this compound often requires multi-step synthetic sequences. These routes are designed to be adaptable, allowing for the introduction of a variety of functional groups to explore structure-activity relationships.

One key intermediate in the synthesis of these derivatives is 5-chloro-8-methylquinoline. This compound can be reacted with sodium azide in a suitable solvent, such as dimethylformamide (DMF), to form the corresponding tetrazolo[1,5-a]quinoline, which exists in equilibrium with the 2-azidoquinoline tautomer. This intermediate can then be further modified.

Another important precursor is 4-hydroxy-8-methylquinolin-2(1H)-one, which can be converted to 2,4-dichloro-8-methylquinoline. This dichloro derivative offers regioselective opportunities for nucleophilic substitution, allowing for the introduction of an azide group at the 4-position, which can then cyclize to form the tetrazole ring.

The following table summarizes some examples of synthetic routes to specific functionalized derivatives, highlighting the starting materials, key reagents, and the resulting functionalized products.

| Starting Material | Key Reagents and Conditions | Functionalized Product | Reference |

|---|---|---|---|

| 8-Methyl-5-nitroquinoline | 1. SnCl2·2H2O, EtOH, reflux 2. NaNO2, HCl, 0-5 °C 3. NaN3 | This compound | [Fictionalized Data] |

| 2,4-Dichloro-8-methylquinoline | 1. NaN3, DMF, 100 °C 2. Hydrazine hydrate, EtOH, reflux | 5-Hydrazino-9-methyltetrazolo[1,5-a]quinoline | mdpi.org |

| 5-Chloro-9-methyltetrazolo[1,5-a]quinoline | NaN3, DMF, reflux | 5-Azido-9-methyltetrazolo[1,5-a]quinoline | mdpi.org |

| 5-Amino-8-methylquinoline | Triethyl orthoformate, NaN3, Acetic acid, 80-95 °C | This compound | [Fictionalized Data based on general methods] |

Detailed research has demonstrated the utility of these methodologies in creating a library of compounds for biological screening. For example, the synthesis of 5-hydrazino-9-methyltetrazolo[1,5-a]quinoline from 2,4-dichloro-8-methylquinoline showcases a regioselective azidation followed by hydrazinolysis. mdpi.org This highlights the ability to introduce a reactive functional group (hydrazine) that can be used for further derivatization.

Furthermore, the conversion of 5-chloro-9-methyltetrazolo[1,5-a]quinoline to its 5-azido counterpart demonstrates a nucleophilic substitution on the tetrazoloquinoline ring system. mdpi.org This azido (B1232118) derivative can potentially undergo "click" chemistry reactions to introduce a wide array of substituents via a triazole linkage.

While the direct functionalization of the this compound core is less commonly reported, the synthesis from functionalized precursors provides a robust and flexible approach to generate a diverse range of derivatives. The choice of synthetic route is often dictated by the desired substitution pattern and the commercial availability of the starting materials.

Elucidation of Reaction Mechanisms and Pathway Analysis

Mechanistic Investigations of Quinoline (B57606) Ring Formation Reactions

The formation of the 8-methylquinoline (B175542) scaffold, the backbone of the final compound, can be achieved through several named reactions, most notably the Skraup-Doebner-von Miller synthesis. iipseries.orgwikipedia.orgresearchgate.net This versatile method involves the reaction of an aromatic amine with an α,β-unsaturated carbonyl compound under acidic conditions. iipseries.orgacs.orgnih.gov

For the synthesis of an 8-methylquinoline, the logical starting material is m-toluidine. The reaction mechanism, though a subject of some debate, is generally understood to proceed through the following key steps when using a reactant like crotonaldehyde:

Michael Addition: The reaction initiates with a conjugate (Michael) addition of the aniline (B41778) nitrogen to the α,β-unsaturated carbonyl compound. This is a reversible step that forms an aminoketone intermediate. iipseries.orgwikipedia.org

Electrophilic Cyclization: The carbonyl group is protonated by the acid catalyst, enhancing its electrophilicity. This is followed by an intramolecular electrophilic attack from the electron-rich aromatic ring onto the activated carbonyl, forming a new carbon-carbon bond and creating a bicyclic system.

Dehydration: The resulting alcohol intermediate undergoes acid-catalyzed dehydration to form a double bond, yielding a 1,2-dihydroquinoline (B8789712) derivative. iipseries.org

Oxidation: The final step is the oxidation of the dihydroquinoline intermediate to the fully aromatic 8-methylquinoline. This step is crucial for the stability of the final product and often requires an oxidizing agent, which can sometimes be another molecule of the α,β-unsaturated precursor. iipseries.orgresearchgate.net

An alternative mechanistic pathway, known as the fragmentation-recombination mechanism, has been proposed based on carbon isotope scrambling experiments. wikipedia.orgacs.orgnih.gov This theory suggests that the initial conjugate addition intermediate can fragment into an imine and a saturated ketone, which then recombine to form the quinoline product. wikipedia.orgacs.orgnih.gov This pathway helps explain the observed isotope distribution in crossover experiments that are not fully accounted for by the simpler linear mechanism. wikipedia.orgnih.gov

Other classical methods for quinoline synthesis include the Combes, Friedländer, and Pfitzinger reactions, each with its own specific substrates and mechanistic nuances involving intermediates like enamines or Schiff bases. iipseries.orgresearchgate.net

Mechanistic Pathways of Tetrazole Cycloaddition and Derivatization

The tetrazole moiety is typically introduced by converting a nitrile group at the 5-position of the quinoline ring. The core transformation is a [3+2] cycloaddition reaction between the 5-cyano-8-methylquinoline intermediate and an azide (B81097) source, such as sodium azide (NaN₃) or trimethylsilyl (B98337) azide. nih.govyoutube.commdpi.com

The precise mechanism of this cycloaddition is complex and can follow different pathways depending on the reaction conditions:

Concerted [3+2] Cycloaddition: In some cases, particularly with organic azides, the reaction is believed to be a concerted process where the azide adds across the nitrile's carbon-nitrogen triple bond in a single step. acs.org

Stepwise Anionic Addition: When using azide salts like NaN₃, especially in the absence of a strong proton source, the mechanism may involve a two-step sequence. First, the azide anion performs a nucleophilic attack on the nitrile carbon, followed by a subsequent ring-closing step to form the tetrazolate anion. acs.org

Acid-Catalyzed Stepwise Mechanism: The reaction is often facilitated by Brønsted or Lewis acids (e.g., NH₄Cl, ZnCl₂, Co(II) complexes). nih.govyoutube.comacs.org In this scenario, the acid activates the nitrile by coordinating to or protonating the nitrile nitrogen. This activation makes the nitrile carbon more electrophilic and susceptible to attack by the azide. Density functional theory (DFT) calculations suggest this pathway proceeds through a distinct imidoyl azide intermediate, which then undergoes cyclization to form the tetrazole ring. acs.org This stepwise mechanism is often more favorable than a concerted cycloaddition when a proton source is available. acs.org

Light-induced methods can also form tetrazoles, but these proceed through different intermediates, such as nitrile imines, and are less common for this type of synthesis. nih.govresearchgate.net The thermal or acid-catalyzed cycloaddition remains the most prevalent and synthetically useful route. nih.govacs.org

Intermediate Characterization and Trapping Strategies in Chemical Transformations

Identifying the transient species formed during the synthesis of 8-methyl-5-(1H-tetrazol-1-yl)quinoline is key to confirming the proposed mechanistic pathways.

In the quinoline ring formation , the primary non-aromatic intermediate is the 1,2-dihydroquinoline species that exists just before the final oxidation step. iipseries.org While typically too reactive to be isolated under standard Skraup-Doebner-von Miller conditions, its presence is supported by mechanistic studies and the necessity of an oxidant for reaction completion. acs.orgnih.gov In related enzymatic syntheses, advanced techniques like X-ray crystallography have been used to trap reaction intermediates by using slowly reacting enzyme variants or by inducing a pH shift, providing a tangible model for how such species can be characterized. acs.orgnih.gov

For the tetrazole cycloaddition , characterization of intermediates has been more direct.

Metal-Azido Complexes: In metal-catalyzed versions of the reaction, the active catalytic species can be isolated. For instance, a cobalt(II) diazido complex, which acts as an intermediate in the catalytic cycle, has been successfully isolated and structurally characterized by single-crystal X-ray diffraction, providing direct evidence of its role in the mechanism. nih.govacs.org

Spectroscopic Monitoring: The progress of the cycloaddition can be effectively monitored using spectroscopic techniques. Infrared (IR) spectroscopy is particularly useful for observing the disappearance of the sharp, characteristic absorbance of the nitrile group (C≡N) around 2230 cm⁻¹ and the azide (N₃) group around 2100 cm⁻¹, alongside the appearance of new bands corresponding to the tetrazole ring's N-H and C=N bonds. mdpi.comnih.gov Nuclear Magnetic Resonance (NMR) spectroscopy is also invaluable for tracking the reaction and characterizing the final product, with the appearance of a characteristic tetrazole C-H or N-H proton signal in the ¹H NMR spectrum being a key indicator of successful cyclization. nih.govekb.eg

Table 1: Spectroscopic Data for Monitoring Tetrazole Formation from a Nitrile Precursor This table presents typical spectroscopic shifts used to identify key functional groups during the conversion of a cyanoquinoline to a tetrazolylquinoline. The exact values can vary based on the specific molecule and solvent.

| Functional Group | Spectroscopic Technique | Characteristic Signal (Precursor) | Characteristic Signal (Product) | Status During Reaction |

|---|---|---|---|---|

| Nitrile (-C≡N) | IR Spectroscopy | ~2227 cm⁻¹ | Absent | Disappears |

| Azide (-N₃) | IR Spectroscopy | ~2060-2100 cm⁻¹ | Absent | Disappears |

| Tetrazole N-H | ¹H NMR Spectroscopy | Absent | ~8.9-9.8 ppm (or broader if exchanging) | Appears |

| Tetrazole C=N | IR Spectroscopy | Absent | ~1550 cm⁻¹ | Appears |

Kinetic and Thermodynamic Studies of Key Transformations

Understanding the kinetics and thermodynamics of the key transformations provides a quantitative picture of the reaction's feasibility and rate.

For the quinoline synthesis , direct kinetic studies on the Skraup reaction are complex due to the harsh conditions. However, studies on related syntheses, like the Combes reaction, offer valuable analogies. Kinetic analysis of the Combes reaction revealed that the reaction is first-order with respect to both the aniline and the β-diketone, and that the rate-determining step is the final annulation (cyclization and dehydration). researchgate.net It is plausible that the cyclization step in the Doebner-von Miller synthesis is also rate-limiting. Furthermore, some quinoline syntheses can be directed towards either a kinetic or a thermodynamic product depending on the reaction temperature, indicating that different reaction pathways with varying activation energies and product stabilities are accessible. youtube.com

For the tetrazole cycloaddition , the reaction is generally considered to be thermodynamically favorable due to the formation of a stable, aromatic tetrazole ring. youtube.com Kinetic studies, particularly in the field of bioorthogonal chemistry, have shown that tetrazole cycloadditions can be exceptionally fast, with second-order rate constants (k₂) reaching values as high as 39,200 M⁻¹s⁻¹ for certain optimized systems. nih.gov

DFT calculations have provided significant insight into the energetics of the tetrazole formation mechanism. acs.org These studies allow for the comparison of activation barriers (ΔG‡) for different proposed pathways.

Table 2: Illustrative Energetic Data for Tetrazole Formation Pathways This table provides a conceptual comparison based on findings from DFT studies. Values are illustrative and represent the relative energy profiles of different mechanistic possibilities for the cycloaddition of azide to a nitrile.

| Mechanistic Pathway | Key Feature | Relative Activation Energy (ΔG‡) | Thermodynamic Stability of Intermediate |

|---|---|---|---|

| Concerted [3+2] Cycloaddition | Single transition state | High | N/A (No intermediate) |

| Stepwise Anionic Addition | Anionic intermediate | Moderate | Moderately Stable |

| Acid-Catalyzed Stepwise Addition | Protonated nitrile, Imidoyl azide intermediate | Low | Stabilized (especially with EWGs) |

Theoretical and Computational Chemistry of 8 Methyl 5 1h Tetrazol 1 Yl Quinoline

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental in elucidating the electronic structure and physicochemical properties of 8-methyl-5-(1H-tetrazol-1-yl)quinoline. These methods allow for a detailed exploration of the molecule's behavior and characteristics.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For quinoline (B57606) and tetrazole derivatives, DFT calculations, often employing hybrid functionals like B3LYP with extensive basis sets such as 6-311++G(d,p), are utilized to optimize the molecular geometry and predict various properties. researchgate.netnih.gov These calculations provide precise information on bond lengths, bond angles, and dihedral angles, which can be compared with experimental data from techniques like X-ray crystallography. scispace.com The optimized structure represents the molecule's minimum energy conformation, which is crucial for subsequent analyses of its reactivity and interactions. dntb.gov.ua

Molecular Orbitals (HOMO-LUMO) and Energy Gap Analysis

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and kinetic stability. irjweb.com The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. scispace.com

The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a key parameter. A small energy gap is associated with high chemical reactivity, greater polarizability, and low kinetic stability, suggesting that the molecule can be easily excited. sci-hub.se This intramolecular charge transfer characteristic, indicated by the energy gap, is often correlated with the biological activity of the molecule. scispace.comirjweb.com For this compound, analysis of its HOMO-LUMO gap would reveal its potential for charge transfer interactions, a vital aspect of its chemical behavior. researchgate.net

Chemical Reactivity Descriptors (e.g., Hardness, Electronegativity, Fukui Functions)

Global reactivity descriptors, derived from HOMO and LUMO energy values, provide quantitative measures of a molecule's reactivity. These descriptors are calculated using the principles of conceptual DFT. nih.govirjweb.com Key descriptors include:

Electronegativity (χ): Measures the ability of a molecule to attract electrons.

Chemical Hardness (η): Indicates the resistance to change in its electron distribution. A molecule with a large HOMO-LUMO gap is considered "hard," implying high stability and low reactivity. irjweb.com

Global Softness (S): The reciprocal of hardness, representing the molecule's polarizability. "Soft" molecules are more reactive. sci-hub.se

Electrophilicity Index (ω): Quantifies the propensity of a species to accept electrons. semanticscholar.org

The analysis of these descriptors for this compound would allow for the prediction of its stability and reactivity in chemical reactions. researchgate.net

Table 1: Global Chemical Reactivity Descriptors and Their Formulas

| Descriptor | Formula | Description |

|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. |

| Electronegativity (χ) | χ = (I + A) / 2 | The power to attract electrons in a chemical bond. |

| Chemical Potential (μ) | μ = -(I + A) / 2 | The escaping tendency of electrons from an equilibrium system. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to charge transfer. |

| Global Softness (S) | S = 1 / (2η) | A measure of the molecule's polarizability. |

This table outlines the common descriptors calculated from DFT outputs to predict molecular reactivity.

Charge Distribution and Mulliken Population Analysis

Mulliken population analysis is a method used to determine the partial atomic charges within a molecule from quantum chemical calculations. uni-muenchen.de This analysis provides a picture of the charge distribution and helps identify potential electrophilic and nucleophilic sites. Understanding the charge distribution on the atoms of the quinoline and tetrazole rings of this compound is essential for predicting its electrostatic interactions, including hydrogen bonding and other non-covalent interactions that are vital for its biological activity. It is important to note that Mulliken charges are known to be sensitive to the basis set used in the calculation. uni-muenchen.de

Molecular Dynamics (MD) Simulations and Conformational Analysis

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. For this compound, MD simulations can provide insights into its conformational flexibility and dynamic behavior in different environments, such as in a solvent or interacting with a biological macromolecule. nih.gov By simulating the molecule's trajectory, researchers can identify stable conformations, understand the energy landscape of conformational changes, and analyze how the molecule interacts with its surroundings. This information is particularly valuable for understanding how the ligand might adapt its shape upon binding to a receptor active site.

Molecular Docking Studies for Hypothetical Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when it binds to a second molecule (receptor), typically a protein. uobaghdad.edu.iq This method is widely used in drug discovery to screen for potential drug candidates and to understand their mechanism of action at a molecular level.

For this compound, hypothetical molecular docking studies could be performed against various biological targets to explore its potential therapeutic applications. For instance, related tetrazolyl quinoline compounds have been docked against targets like DNA, dihydrofolate reductase, and N-myristoyl transferase to investigate their potential as anticancer and antifungal agents. nih.govcore.ac.uk The results of such studies are typically evaluated based on the binding affinity (often expressed as a docking score or binding energy) and the specific intermolecular interactions—such as hydrogen bonds, hydrophobic interactions, and pi-stacking—formed between the ligand and the amino acid residues in the receptor's active site. nih.gov

Table 2: Illustrative Data from a Hypothetical Molecular Docking Study

| Hypothetical Target Receptor | Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |

|---|---|---|---|

| Dihydrofolate Reductase | -8.5 | Leu22, Asp27, Phe31 | Hydrogen Bond, Hydrophobic |

| DNA Gyrase Subunit B | -9.2 | Asp73, Ile78, Pro79 | Hydrogen Bond, Pi-Alkyl |

This table provides an example of the type of data generated from molecular docking studies to assess the binding potential of a compound to various biological targets.

Advanced Analytical and Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Tautomeric Studies

A key aspect of NMR analysis for N-substituted tetrazoles is the investigation of potential tautomerism. N-(Aminoalkyl)tetrazoles are known to exist in solution as equilibrium mixtures of N1 and N2 tautomers, with the position of the equilibrium being highly dependent on solvent polarity. lookchem.com For 8-methyl-5-(1H-tetrazol-1-yl)quinoline, 2D NMR techniques such as COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy) would be critical. COSY spectra would confirm the proton-proton coupling networks within the quinoline (B57606) ring, while NOESY could reveal through-space correlations, for instance, between the tetrazole proton and the protons on the quinoline ring, helping to establish the conformation and the predominant tautomeric form in a given solvent. In some cases, cooling the sample can slow down the exchange process between tautomers, allowing for the distinct signals of each form to be resolved. nih.gov

Table 1: Predicted 1H and 13C NMR Chemical Shifts for this compound

| Atom | Predicted 1H Chemical Shift (ppm) | Predicted 13C Chemical Shift (ppm) | Notes |

| Quinoline-H2 | 8.8 - 9.0 | 150 - 152 | Downfield due to proximity to ring nitrogen. |

| Quinoline-H3 | 7.5 - 7.7 | 121 - 123 | Standard aromatic region. |

| Quinoline-H4 | 8.1 - 8.3 | 135 - 137 | Affected by the electronic nature of the C5 substituent. |

| Quinoline-H6 | 7.6 - 7.8 | 128 - 130 | Coupled to H7. |

| Quinoline-H7 | 7.4 - 7.6 | 126 - 128 | Coupled to H6. |

| 8-Methyl (CH3) | 2.5 - 2.7 | 17 - 19 | Aliphatic methyl group on an aromatic ring. |

| Tetrazole-H5 | 9.3 - 9.8 | 142 - 145 | Typically a sharp singlet, highly deshielded. |

Note: Predicted values are based on data from analogous quinoline and tetrazole structures. Actual values may vary based on solvent and experimental conditions.

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis and Mechanistic Monitoring

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, is crucial for identifying the functional groups present in this compound and for monitoring its synthesis. nih.gov The synthesis of 5-substituted tetrazoles often proceeds from a corresponding nitrile precursor. mdpi.comresearchgate.net FTIR spectroscopy is particularly effective for monitoring this transformation.

The key spectroscopic change would be the disappearance of the sharp, intense nitrile (C≡N) stretching vibration, typically found around 2230 cm-1. mdpi.com Concurrently, the formation of the tetrazole ring would be confirmed by the appearance of several characteristic bands: a broad N-H stretching band (if in the 1H-tautomeric form) in the 2800–3200 cm-1 region, C=N and N=N stretching vibrations within the 1400–1600 cm-1 range, and various ring skeletal vibrations. mdpi.comnih.gov The spectrum would also feature characteristic bands for the quinoline ring, including C-H stretching of the aromatic protons (~3000-3100 cm-1) and C=C aromatic ring stretching vibrations (~1450-1600 cm-1).

Table 2: Key FTIR Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm-1) | Intensity |

| Aromatic C-H (Quinoline) | Stretching | 3000 - 3100 | Medium-Weak |

| Aliphatic C-H (Methyl) | Stretching | 2850 - 2960 | Medium |

| Tetrazole N-H | Stretching | 2800 - 3200 | Broad, Medium |

| Aromatic C=C (Quinoline) | Ring Stretching | 1450 - 1600 | Medium-Strong |

| Tetrazole C=N / N=N | Ring Stretching | 1400 - 1580 | Medium-Strong |

| Aromatic C-H | Out-of-plane Bending | 750 - 900 | Strong |

Note: These are typical ranges and can be influenced by the molecular environment and solid-state packing effects. researchgate.netnist.gov

Mass Spectrometry for Structural Elucidation of Intermediates and Products

Mass spectrometry (MS) is a powerful technique for confirming the molecular weight of this compound and for elucidating the structure of synthetic intermediates and fragmentation products. nih.gov High-resolution mass spectrometry (HRMS), using techniques like Electrospray Ionization (ESI) or Time-of-Flight (TOF), can determine the molecular formula with high accuracy by providing an exact mass measurement of the protonated molecule [M+H]+. mdpi.comnih.gov

The fragmentation pattern in tandem MS (MS/MS) provides valuable structural information. For quinoline derivatives, a common fragmentation pathway involves the loss of neutral molecules like HCN. mcmaster.ca For tetrazole-containing compounds, a characteristic fragmentation is the loss of a nitrogen molecule (N2, 28 Da). mdpi.com The predicted fragmentation of this compound would likely involve initial loss of N2 from the tetrazole ring to form a nitrilimine intermediate, followed by further fragmentation of the quinoline moiety.

Table 3: Predicted Mass Spectrometry Fragments for this compound (C11H9N5, MW: 211.23)

| m/z (charge/mass ratio) | Proposed Fragment Ion | Formula of Fragment | Notes |

| 212.09 | [M+H]+ | C11H10N5+ | Protonated molecular ion. |

| 184.09 | [M+H - N2]+ | C11H10N3+ | Loss of nitrogen from the tetrazole ring. |

| 143.08 | [C10H9N]+ | C10H9N+ | Fragment corresponding to 8-methylquinoline (B175542) cation. |

| 142.07 | [C10H8N]+ | C10H8N+ | Loss of a hydrogen radical from the 8-methylquinoline fragment. |

| 128.06 | [C9H6N]+ | C9H6N+ | Loss of a methyl radical from the 8-methylquinoline fragment. |

| 115.06 | [C9H7]+ | C9H7+ | Loss of HCN from the 8-methylquinoline fragment. |

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure Determination

Single-crystal X-ray crystallography provides the most definitive and unambiguous method for determining the three-dimensional structure of a molecule in the solid state. nih.gov This technique can confirm the molecular connectivity, bond lengths, bond angles, and the conformation of this compound. nih.govscispace.com

For this specific molecule, crystallographic analysis would definitively establish the attachment of the tetrazole ring to the C5 position of the quinoline and confirm the N1-substitution pattern of the tetrazole. A key conformational parameter that would be determined is the dihedral angle between the plane of the quinoline ring and the plane of the tetrazole ring. mdpi.com Furthermore, the analysis reveals how molecules pack in the crystal lattice, identifying any intermolecular interactions such as hydrogen bonds (e.g., involving the tetrazole N-H) or π-π stacking between the aromatic rings, which govern the solid-state properties of the compound. scispace.com While this compound itself is not chiral, X-ray crystallography is the gold standard for determining the absolute configuration of chiral molecules, a crucial capability should chiral derivatives be synthesized. nih.govnih.gov

Table 4: Representative Crystallographic Data for a Tetrazolyl-Quinoline Derivative

| Parameter | Example Value | Significance |

| Crystal System | Monoclinic | Describes the basic shape of the unit cell. |

| Space Group | P21/c | Defines the symmetry elements within the unit cell. scispace.com |

| a (Å) | 12.28 | Unit cell dimension. scispace.com |

| b (Å) | 4.878 | Unit cell dimension. scispace.com |

| c (Å) | 15.74 | Unit cell dimension. scispace.com |

| β (°) | 100.8 | Angle of the unit cell. scispace.com |

| Volume (Å3) | 925.5 | Volume of the unit cell. |

| Z | 4 | Number of molecules per unit cell. scispace.com |

| Dihedral Angle (Quinoline-Tetrazole) | 45-60° | Describes the twist between the two ring systems. |

Note: Data are representative examples from related structures and not specific to the title compound.

Chromatographic Techniques for Purity Assessment and Isolation Methodologies

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are essential for both the purification of this compound and the assessment of its purity. nih.gov

For purity analysis, a reverse-phase HPLC method is typically employed. This involves a nonpolar stationary phase, such as a C18 (ODS) column, and a polar mobile phase, commonly a gradient mixture of acetonitrile (B52724) and water, often with a small amount of acid (e.g., formic acid or TFA) to ensure sharp peak shapes. nih.gov Detection is usually performed with a UV detector, set to a wavelength where the quinoline chromophore absorbs strongly (e.g., ~240-260 nm). nih.gov A pure sample should exhibit a single major peak, and the method can be validated to quantify purity to levels of ≥95%. nih.gov

For purification, preparative HPLC or column chromatography using silica (B1680970) gel is standard. In silica gel chromatography, a solvent system of varying polarity (e.g., mixtures of hexane (B92381) and ethyl acetate) is used to separate the desired product from starting materials, reagents, and byproducts. researchgate.net While the title compound is achiral, should chiral analogues be prepared, chiral HPLC would be the method of choice for enantioseparation. This can be achieved either directly, using a chiral stationary phase, or indirectly, by derivatizing the enantiomers with a chiral reagent to form diastereomers that can be separated on a standard achiral column. researchgate.netmdpi.com

Table 5: Typical HPLC Conditions for Analysis of Quinoline Derivatives

| Parameter | Condition | Purpose |

| Column | C18 Reverse-Phase (e.g., 250 x 4.6 mm, 5 µm) | Standard for separating moderately polar organic molecules. nih.gov |

| Mobile Phase | Acetonitrile / Water (gradient elution) | Allows for separation of compounds with a range of polarities. nih.gov |

| Flow Rate | 1.0 mL/min | Typical analytical flow rate. |

| Detector | UV-Vis (PDA) at ~240 nm | Quinoline ring system provides strong UV absorbance for detection. nih.gov |

| Injection Volume | 10-20 µL | Standard volume for analytical HPLC. nih.gov |

| Column Temperature | 25-40 °C | Controlled temperature ensures reproducible retention times. |

Molecular Interaction Studies and Biological Mechanism Elucidation in Vitro, Non Clinical Context

Investigation of Molecular Targets and Ligand-Receptor Binding (In Vitro)

While direct ligand-receptor binding studies for "8-methyl-5-(1H-tetrazol-1-yl)quinoline" are not extensively documented in publicly available research, the broader class of quinoline (B57606) and tetrazole-containing compounds has been investigated for their interaction with various molecular targets. For instance, certain quinazoline derivatives have been identified as potent ligands for the 5-HT2A receptor, with compounds like N-(4-Chlorophenyl)-2-(piperazin-1-yl)quinazolin-4-amine demonstrating high affinity (Ki value of 14.04 ± 0.21 nM) and selectivity. ebi.ac.uk This suggests that the quinoline core, a key feature of "this compound," can serve as a crucial pharmacophore for receptor binding.

Furthermore, molecular docking studies on related thiopyrano[2,3-b]quinolines containing a tetrazole moiety have pointed towards potential interactions with viral proteins such as the M2 channel and polymerase basic protein 2 of the influenza A virus. nih.gov These computational analyses provide a basis for hypothesizing that "this compound" might also engage in specific interactions with biological macromolecules, driven by the electronic and structural features of its quinoline and tetrazole rings. The tetrazole group, in particular, is known to participate in hydrogen bonding and other non-covalent interactions, which are critical for ligand-receptor recognition.

Enzyme Inhibition Studies (In Vitro)

The potential for "this compound" and its derivatives to act as enzyme inhibitors has been explored through various in vitro assays. A notable area of investigation is their effect on α-glucosidase, an enzyme involved in carbohydrate metabolism.

One study on quinoline-based α-glucosidase inhibitors revealed that a derivative, compound 8h (N-(4-fluorophenyl)-2-((3-(benzo[d]thiazol-2-yl)quinolin-2-yl)thio)acetamide), was the most potent inhibitor with an IC50 value of 38.2 ± 0.3 μM. nih.gov Kinetic analysis of this compound indicated a non-competitive mode of inhibition with a Ki value of 38.2 μM. nih.gov This finding highlights the potential of the quinoline scaffold in designing effective enzyme inhibitors.

Table 1: α-Glucosidase Inhibitory Activity of Selected Quinoline Derivatives nih.gov

| Compound | Substituent | IC50 (μM) |

| 8h | 4-fluorophenyl | 38.2 ± 0.3 |

| 8n | ortho-nitrotolyl | 65.9 ± 1.0 |

| 8o | 5-nitrothiazolyl | 47.2 ± 0.6 |

| 8m | para-nitrophenyl | 198.9 ± 1.5 |

Cellular Pathway Modulation (In Vitro Assays)

The influence of quinoline-based compounds on cellular pathways has been a focus of research, particularly in the context of cancer cell biology. While specific data for "this compound" is limited, studies on related compounds provide insights into potential mechanisms.

For example, research on 4-(1,2,3-triazol-1-yl)quinolin-2(1H)-ones has demonstrated their ability to induce apoptosis in cancer cells. The most effective antiproliferative derivatives from this series were found to act as activators of caspases-3 and -8, and the pro-apoptotic protein Bax, while down-regulating the anti-apoptotic protein Bcl2. mdpi.com This indicates that the quinoline scaffold can be instrumental in modulating key components of the apoptotic pathway.

Structure-Activity Relationship (SAR) Elucidation for the Chemical Compound

The design of biologically active molecules based on the quinoline-tetrazole scaffold often involves the principle of molecular hybridization, where two or more pharmacophores are combined to create a new compound with potentially enhanced or synergistic activity. The tetrazole moiety is frequently employed as a bioisostere for a carboxylic acid group, a substitution that can improve metabolic stability and bioavailability. scispace.commdpi.com

The strategic placement and nature of substituents on the quinoline ring and the tetrazole moiety are critical design elements. For instance, in the development of angiotensin II receptor antagonists, a quinoline ring has been successfully used to replace a phenyl group in the biphenyl-tetrazole structure of losartan, leading to compounds with excellent bioactivity. mdpi.com This demonstrates that the quinoline nucleus can be effectively integrated into established pharmacophore models to modulate biological activity.

The biological activity of quinoline-tetrazole derivatives is significantly influenced by the nature and position of substituents. Studies on Schiff's bases of 8-methyl-tetrazolo[1,5-a]quinoline have shown that the presence of electron-withdrawing groups on an attached phenyl ring can enhance antimicrobial activity. scispace.com

Specifically, derivatives with fluoro, chloro, bromo, and nitro groups exhibited good activity against bacterial strains. scispace.com This suggests that these substituents may favorably alter the electronic properties of the molecule, leading to stronger interactions with biological targets. Conversely, the introduction of a methyl group at the 6-position of a thiopyrano[2,3-b]quinoline scaffold led to a loss of antiviral activity, highlighting the sensitive nature of substituent effects. nih.gov

Antiproliferative Action:

The antiproliferative activity of quinoline derivatives has been linked to specific structural features. For instance, in a series of 4-(1,2,3-triazol-1-yl)quinolin-2(1H)-ones, the presence of a benzoylphenyl group at the 4-position of the triazole ring was associated with potent antiproliferative activity against several cancer cell lines. mdpi.com Compound 3h from this series was a particularly potent inhibitor of EGFR, BRAFV600E, and EGFRT790M. mdpi.com

Table 2: Antiproliferative and Enzyme Inhibitory Activity of Compound 3h mdpi.com

| Activity | Target/Cell Line | IC50 / GI50 (nM) |

| Antiproliferative | Panc-1 | 22 |

| MCF-7 | 25 | |

| HT-29 | 28 | |

| A-549 | 31 | |

| Enzyme Inhibition | EGFR | 57 |

| BRAFV600E | 68 | |

| EGFRT790M | 9.70 |

Antimicrobial Action:

The antimicrobial properties of tetrazolo[1,5-a]quinoline (B14009986) derivatives have also been correlated with their structural attributes. A study on Schiff's bases of 4-formyl-8-methyltetrazolo[1,5-a]quinoline demonstrated that the antimicrobial efficacy was dependent on the substitution pattern of the imino-methyl side chain. scispace.com Compounds with electron-withdrawing substituents on the phenyl ring of the Schiff's base showed enhanced antibacterial activity against Staphylococcus aureus and Escherichia coli. scispace.com

Table 3: Antibacterial Activity of Selected 8-Methyl-tetrazolo[1,5-a]quinoline Derivatives scispace.com

| Compound | R | Zone of Inhibition (mm) - S. aureus | Zone of Inhibition (mm) - E. coli |

| 3d | 4-F-C6H4 | 15 | 16 |

| 3e | 4-Cl-C6H4 | 16 | 17 |

| 3f | 4-Br-C6H4 | 16 | 17 |

| 3g | 4-NO2-C6H4 | 17 | 18 |

Mechanistic Investigations of Chemical Biology Applications (e.g., Corrosion Inhibition Mechanisms and Adsorption Processes)

The corrosion inhibition potential of quinoline and tetrazole derivatives has been a subject of significant research, with studies elucidating their mechanisms of action primarily through adsorption on metal surfaces. While specific studies on this compound are not extensively available, the mechanistic principles can be inferred from closely related compounds containing both quinoline and tetrazole moieties. These compounds are effective corrosion inhibitors for metals like mild steel in acidic environments. jmaterenvironsci.comresearchgate.net The inhibition efficiency is attributed to the molecules adsorbing onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. jmaterenvironsci.comresearchgate.net

The adsorption process is a key aspect of the inhibition mechanism and can be understood through several models, with the Langmuir adsorption isotherm often being the most applicable. jmaterenvironsci.comresearchgate.net This model suggests the formation of a monolayer of the inhibitor on the metal surface. The adsorption process is influenced by the molecular structure of the inhibitor, the nature of the metal, and the corrosive environment. Both physical adsorption (physisorption), involving electrostatic interactions, and chemical adsorption (chemisorption), involving charge sharing or transfer between the inhibitor molecules and the metal surface, can occur. abechem.com

The molecular structure of this compound, containing a quinoline ring system and a tetrazole ring, provides several active centers for adsorption. The nitrogen atoms in both the quinoline and tetrazole rings, with their lone pairs of electrons, are key sites for interaction with the vacant d-orbitals of iron atoms on the steel surface. The aromatic nature of the quinoline ring also allows for π-electron interactions with the metal surface. These interactions lead to the formation of a stable, adsorbed film that impedes both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process, classifying such compounds as mixed-type inhibitors. mdpi.com

Table 1: Illustrative Corrosion Inhibition Efficiency of a Related Quinoline-Tetrazole Derivative (PTQ8) on Mild Steel in 1.0 M HCl Data is for 5-((4-phenyl-4,5-dihydro-1H-tetrazol-1-yl)methyl)quinolin-8-ol (PTQ8), a related compound, to demonstrate the general behavior of this class of inhibitors.

| Concentration (M) | Corrosion Rate (mg cm⁻² h⁻¹) | Inhibition Efficiency (%) | Surface Coverage (θ) |

| Blank | 0.429 | - | - |

| 10⁻⁶ | 0.140 | 67.2 | 0.672 |

| 10⁻⁵ | 0.112 | 73.7 | 0.737 |

| 10⁻⁴ | 0.087 | 79.7 | 0.797 |

| 10⁻³ | 0.068 | 84.1 | 0.841 |

Source: Adapted from experimental data on a related quinoline-tetrazole derivative. jmaterenvironsci.com

Quantum chemical calculations, such as Density Functional Theory (DFT), are powerful tools for elucidating the adsorption mechanism at a molecular level. jmaterenvironsci.comresearchgate.net These studies can determine parameters like the energy of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO). A higher EHOMO value indicates a greater tendency of the molecule to donate electrons to the metal surface, while a lower ELUMO value suggests a higher capacity to accept electrons from the metal. The energy gap between EHOMO and ELUMO (ΔE) is also an important indicator of the stability of the molecule and its reactivity. A smaller ΔE value generally correlates with higher inhibition efficiency. These theoretical calculations complement experimental findings and provide deeper insights into the inhibitor-metal interactions. jmaterenvironsci.comresearchgate.net

Elucidation of Free-Radical Regulation Mechanisms (In Vitro)

Quinoline derivatives have been investigated for their antioxidant properties and their ability to scavenge free radicals. nih.gov The mechanism of free-radical regulation by these compounds is often evaluated using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. nih.govmdpi.com The antioxidant activity of these molecules is generally attributed to their ability to donate a hydrogen atom or an electron to a free radical, thereby neutralizing it and terminating the radical chain reaction.

The structure of this compound suggests potential for free-radical scavenging. The quinoline ring system, being an aromatic structure, can stabilize the radical species formed after donating a hydrogen atom or an electron through resonance. The presence of nitrogen atoms in the heterocyclic rings can also influence the electronic properties of the molecule and its ability to interact with free radicals.

Table 2: Illustrative DPPH Radical Scavenging Activity of Related Quinoline Derivatives This table presents data for various quinoline compounds to illustrate the potential antioxidant activity of this class of molecules.

| Compound | Concentration (µM) | % DPPH Radical Scavenging |

| Caffeic Acid Derivative of 8-Aminoquinoline | 100 | > 60% |

| Ferulic Acid Derivative of 8-Aminoquinoline | 100 | 40-50% |

| Lipoic Acid Derivative of 8-Aminoquinoline | 100 | < 20% |

Source: Adapted from studies on related 8-amino-quinoline derivatives. nih.gov

The mechanism of action can be further understood by considering the electronic properties of the molecule. The ability to donate a hydrogen atom is related to the bond dissociation enthalpy (BDE) of the C-H or N-H bonds. A lower BDE indicates that the hydrogen atom can be more easily abstracted by a free radical. The electron-donating capacity is related to the ionization potential (IP) of the molecule. Theoretical studies can be employed to calculate these parameters and predict the most likely mechanism of free-radical scavenging.

Biotransformation Pathways and Metabolic Stability Studies (In Vitro, Non-Clinical)

The biotransformation and metabolic stability of a chemical compound are crucial for understanding its behavior in a biological system. For this compound, the metabolic fate is likely determined by the enzymatic systems in the liver, primarily the cytochrome P450 (CYP450) superfamily of enzymes. nih.govmetabolon.comoptibrium.commdpi.com

The tetrazole ring is known to be metabolically stable. nih.gov It is often used in medicinal chemistry as a bioisostere for a carboxylic acid group, in part due to its resistance to metabolic degradation. This stability is a key feature that can influence the pharmacokinetic profile of a compound.

The quinoline moiety, on the other hand, is susceptible to metabolism by CYP450 enzymes. nih.gov In vitro studies with liver microsomes have shown that quinoline and its derivatives can undergo several types of biotransformations. The primary metabolic pathways for the quinoline ring system are oxidation reactions, leading to the formation of hydroxylated metabolites. For instance, studies on quinoline have identified 3-hydroxyquinoline and quinoline-5,6-diol as major metabolites. nih.gov The formation of these metabolites is mediated by specific CYP450 isoforms, with CYP2E1 and CYP2A6 being implicated in human liver microsomes. nih.gov

Another potential metabolic pathway for quinoline is the formation of an epoxide intermediate, such as quinoline-5,6-epoxide, which is then hydrolyzed by microsomal epoxide hydrolase to the corresponding diol. nih.gov

The methyl group at the 8-position of the quinoline ring in this compound can also be a site for metabolism. Oxidation of the methyl group to a hydroxymethyl derivative and further to a carboxylic acid is a common metabolic pathway for alkyl-substituted aromatic compounds.

Therefore, the expected in vitro biotransformation pathways for this compound would primarily involve modifications to the quinoline ring and the methyl group, while the tetrazole ring is likely to remain intact.

Table 3: Predicted In Vitro Metabolic Pathways for this compound

| Metabolic Reaction | Potential Site | Mediating Enzymes | Potential Metabolite |

| Aromatic Hydroxylation | Quinoline Ring | CYP450 (e.g., CYP2E1, CYP2A6) | Hydroxylated quinoline derivatives |

| Epoxidation | Quinoline Ring | CYP450 | Epoxide intermediate, leading to diol |

| Methyl Group Oxidation | 8-methyl group | CYP450 | 8-hydroxymethyl-5-(1H-tetrazol-1-yl)quinoline |

Metabolic stability studies, typically conducted using liver microsomes or hepatocytes, can provide quantitative data on the rate of metabolism of a compound. The half-life (t1/2) of the parent compound in these in vitro systems is a key parameter used to predict its in vivo clearance. A longer half-life suggests greater metabolic stability. Given the known metabolic pathways of quinoline derivatives, the metabolic stability of this compound would be influenced by its susceptibility to CYP450-mediated oxidation.

Potential Applications and Future Research Trajectories

Development of Chemical Probes and Biological Tools

The quinoline (B57606) core is a renowned fluorophore, and its derivatives have been successfully developed as fluorescent probes for various applications, including pH sensing and tracking biological molecules. The intrinsic fluorescence of the quinoline ring system can be modulated by the attachment of different functional groups, making it a versatile platform for probe design.

The 8-methyl-5-(1H-tetrazol-1-yl)quinoline scaffold is a promising candidate for the development of novel chemical probes. The tetrazole and methyl groups offer sites for chemical modification, allowing for the attachment of specific recognition elements or for fine-tuning the photophysical properties of the quinoline core. For instance, functionalization could create probes capable of detecting metal ions or specific biomolecules within a cellular environment. Research on similar quinoline-based structures has demonstrated their utility as scaffolds for fluorescent sensors, suggesting a clear path for the future development of this compound. nih.govresearchgate.net

Contribution to Rational Design Strategies for Novel Molecular Scaffolds

Rational drug design often employs the strategy of molecular hybridization, where two or more pharmacophores are combined into a single molecule to create a hybrid with potentially enhanced efficacy or a novel mechanism of action. chemrestech.com The quinoline ring is considered a "privileged scaffold" in medicinal chemistry due to its presence in a wide array of pharmacologically active compounds. chemrestech.comjazanu.edu.sa Simultaneously, the tetrazole moiety is a well-established bioisostere of the carboxylic acid group, often used to improve metabolic stability, lipophilicity, and receptor binding affinity. chemrestech.commdpi.commdpi.com

The structure of this compound is a direct embodiment of this rational design strategy. It offers a rigid framework that positions the key nitrogen atoms of the tetrazole and quinoline rings in a defined spatial arrangement. This fixed conformation can be exploited for designing ligands with high specificity for biological targets. The exploration of various substituted tetrazoloquinolines has yielded compounds with a range of biological activities, underscoring the potential of this molecular architecture. chemrestech.comnih.gov Future research will likely focus on using this scaffold as a template for creating libraries of compounds for screening against various diseases.

| Quinoline-Tetrazole Hybrid Example | Studied Application/Activity |

| Tetrazolo[1,5-a]quinoline (B14009986) derivatives | Anti-inflammatory, Antibacterial chemrestech.comnih.gov |

| 4-(1H-Tetrazol-5-yl)-2-(p-tolyl)quinoline | Potential Angiotensin II receptor antagonist mdpi.com |

| Thiopyrano[2,3-b]quinolines with tetrazole | Antiviral (Influenza A) nih.gov |

| Tetrazole-rhodanine hybrids | Antimycobacterial chemrestech.com |

Advancements in Synthetic Methodologies for Complex Quinoline-Tetrazole Architectures

The synthesis of complex heterocyclic systems like this compound is a significant area of research. Advances in synthetic organic chemistry provide multiple routes to such molecules. The construction of the quinoline ring can be achieved through classic named reactions like the Skraup, Friedländer, or Doebner–von Miller syntheses, as well as modern transition-metal-catalyzed methods. nih.gov The tetrazole ring is typically formed from a nitrile using an azide (B81097) source, with multicomponent reactions like the Ugi-azide reaction providing a powerful tool for creating 1,5-disubstituted tetrazoles. chemrestech.combeilstein-journals.org

Synthesizing quinoline-tetrazole hybrids often involves multi-step sequences, for example, the reaction of a 2-chloroquinoline (B121035) derivative with sodium azide to form a fused tetrazolo[1,5-a]quinoline. chemrestech.comjazanu.edu.sa For an unfused system like this compound, a plausible route would involve the synthesis of 5-amino-8-methylquinoline followed by a diazotization-azidation sequence and subsequent cyclization, or a direct coupling reaction with a pre-formed tetrazole ring. The development of one-pot or tandem reactions that can efficiently construct these complex architectures remains a key goal for synthetic chemists. nih.gov

| Synthetic Strategy | Description | Key Features |

| Vilsmeier-Haack / Azidation | Preparation of a chloroquinoline intermediate, followed by reaction with sodium azide. chemrestech.comjazanu.edu.sa | Commonly used for fused tetrazolo[1,5-a]quinolines. |

| Multicomponent Reactions (MCRs) | One-pot reactions combining three or more starting materials, such as the Ugi-azide or GBB reactions. chemrestech.comchemrestech.com | High atom economy and efficiency; generates structural diversity. |

| Tandem Reactions | Sequential reactions in a single pot without isolating intermediates, such as a thio-Michael/aza-Morita–Baylis–Hillman reaction. nih.gov | Reduces steps and purification; allows for complex transformations. |

| Cycloaddition Reactions | [3+2] cycloaddition of an azide with a nitrile to form the tetrazole ring on a quinoline scaffold. mdpi.com | A fundamental and reliable method for tetrazole synthesis. |

Exploration of New Theoretical Models and Computational Paradigms

Computational chemistry provides indispensable tools for predicting the properties and behavior of new molecules before their synthesis. For a molecule like this compound, theoretical models can offer profound insights. Density Functional Theory (DFT) can be used to calculate the molecule's optimized geometry, electronic structure (e.g., HOMO-LUMO gap), and vibrational frequencies. nih.gov These calculations help in understanding the molecule's stability, reactivity, and spectroscopic properties.